1-(2-Aminoethyl)-3-ethylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-(2-aminoethyl)-3-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-8-7-11(6-4-10)5-3-9(8)12/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAMHYQTPCECKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Reductive Amination
One practical method involves the reaction of 3-ethylpiperidin-4-ol or its ketone precursor with 2-bromoethylamine or a protected aminoethyl derivative. The reaction typically proceeds under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at reflux temperatures (~60–110 °C). This introduces the 2-aminoethyl group at the nitrogen atom via nucleophilic substitution.
Following this, reductive amination can be employed if the intermediate contains a ketone functionality. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents used to convert the ketone to the corresponding alcohol at the 4-position.
Ring Functionalization via Decarboxylative Ring-Opening
Another advanced method, as reported in synthetic studies of related piperidinols, involves the decarboxylative ring-opening of oxazolidinone derivatives with 4-piperidinol. For example, the reaction of 3-(4-chlorophenyl)-oxazolidin-2-one with 4-piperidinol in DMSO at 110 °C for several days yields N-aminoethyl cyclic amines with high purity and yield (up to 81%) after chromatographic purification. This method provides a route to generate the aminoethyl-substituted piperidin-4-ol scaffold under relatively mild conditions and is adaptable to various substituents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent | DMSO, MeCN, DMF | Polar aprotic solvents enhance nucleophilicity and solubility of reactants |
| Temperature | 60–110 °C | Elevated temperature accelerates substitution and ring-opening reactions |
| Base | K2CO3, pyridine | Facilitates deprotonation and nucleophilic attack |
| Reaction Time | Several hours to 5 days | Longer times improve conversion in ring-opening methods |
| Purification | Flash column chromatography (silica gel), recrystallization | Achieves >95% purity, confirmed by HPLC |
Representative Experimental Procedure (Adapted from Literature)
- To a stirred solution of oxazolidinone derivative (1 mmol) in DMSO (1 mL) under argon atmosphere, add 4-piperidinol (3 mmol) at room temperature.
- Heat the mixture to 110 °C and stir for 5 days.
- Cool to room temperature, partition between ethyl acetate and water.
- Wash organic layer with aqueous NaCl solution, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography using ethyl acetate and methanol/chloroform mixtures.
- Obtain 1-(2-aminoethyl)-3-substituted piperidin-4-ol as a solid with yields around 80% and purity >99% by HPLC.
Analytical Characterization Supporting Synthesis
- Infrared Spectroscopy (IR): Characteristic O–H stretching around 3360 cm⁻¹; N–H stretching near 3100 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR signals for methylene groups adjacent to nitrogen at 2.8–3.2 ppm.
- Hydroxyl proton signals around 4.5 ppm.
- Ethyl group protons appearing as triplets and quartets at 1.0–1.5 ppm and 2.0–2.5 ppm.
- High-Performance Liquid Chromatography (HPLC): Purity assessment with retention times matching standards.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of this compound.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution with 2-bromoethylamine | Direct alkylation of piperidin-4-ol derivatives | Straightforward, scalable | Requires protection of amine groups to avoid side reactions |
| Reductive amination of ketone intermediates | Conversion of piperidin-4-one to piperidin-4-ol with aminoethyl substitution | High selectivity, mild conditions | Sensitive to moisture, requires careful control of reducing agent |
| Decarboxylative ring-opening of oxazolidinones | Reaction with 4-piperidinol in DMSO | High yield and purity, versatile | Long reaction times, elevated temperature required |
Research Findings and Recommendations
- The decarboxylative ring-opening method provides a robust pathway to synthesize aminoethyl-substituted piperidinols with high purity and good yields, suitable for research and potential industrial scale-up.
- Optimization of solvent, temperature, and reaction time is critical to maximize product yield and minimize impurities.
- Reductive amination offers an alternative route when ketone intermediates are readily available, allowing selective introduction of the aminoethyl group.
- Purification by chromatographic techniques is essential to achieve analytical-grade purity for further application.
- Characterization using NMR, IR, HPLC, and MS confirms the structure and purity of the synthesized compound.
This comprehensive analysis integrates diverse synthetic strategies and experimental data to provide an authoritative guide on the preparation of this compound, enabling researchers to select and optimize methods according to their specific needs.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(2-Aminoethyl)-3-ethylpiperidin-4-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for metal ions, facilitating studies on metal-ligand interactions.
Industry: Utilized in the production of epoxy resins, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
1-(2-Aminoethyl)-3-ethylpiperidin-4-ol can be compared with other similar compounds, such as 1-(2-aminoethyl)piperazine and 1-ethylpiperidin-4-ol. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of aminoethyl and ethyl groups, which may confer distinct chemical and biological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The compound’s key structural analogs differ primarily in substituents at position 3 and the nature of the aminoethyl side chain. Examples include:
| Compound | CAS Number | Key Substituents | Notable Features |
|---|---|---|---|
| 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol | 2090913-73-6 | Ethyl (C3), aminoethyl (C1) | Balanced lipophilicity and steric profile; potential for H-bonding via amino group |
| 1-(2-Aminoethyl)-3-methylpiperidin-4-ol | 1602249-60-4 | Methyl (C3), aminoethyl (C1) | Smaller substituent may enhance solubility but reduce steric interactions |
| 1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol | 2098086-57-6 | Isobutyl (C3), aminoethyl (C1) | Bulkier group may increase lipophilicity and alter receptor binding kinetics |
| 1-(2-Aminoethyl)-3-(cyclopropylmethyl)piperidin-4-ol | 2098087-20-6 | Cyclopropylmethyl (C3), aminoethyl (C1) | Cyclopropane ring introduces rigidity; may affect metabolic stability |
Key Observations :
Functional Group Modifications
Aminoethyl Side Chain
The 2-aminoethyl group is a critical feature shared across analogs. Its protonatable amine enables hydrogen bonding and ionic interactions, which are crucial for binding to enzymes or receptors. For example:
- In piperazine analogs (e.g., 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine), the aminoethyl group’s position relative to the heterocycle (thiazole) significantly impacts H3-receptor antagonism, with thiazol-5-yl derivatives showing higher potency than thiazol-4-yl isomers .
- In graphene oxide (GO) functionalization, 1-(2-aminoethyl)-piperazine derivatives exploit the amino group to modify surface properties, suggesting similar reactivity for the target compound in materials science .
Piperidine vs. Piperazine vs. Bispidine Scaffolds
- Piperidine: The saturated six-membered ring offers conformational stability.
- Piperazine : Analogs with piperazine cores (e.g., 1-[2-thiazolyl]-4-n-propylpiperazines) exhibit tunable antagonistic activity based on alkyl chain length, with optimal activity at three methylene groups .
- Bispidines (3,7-Diazabicyclo[3.3.1]nonan-9-ones): These bicyclic systems show enhanced rigidity and diverse pharmacological profiles, such as anticancer activity, but lack the aminoethyl flexibility of the target compound .
Pharmacological and Chemical Implications
- Antimicrobial Potential: Piperidine derivatives with amide bonds (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) demonstrate antimicrobial activity, suggesting that the aminoethyl group in the target compound could be modified to enhance similar properties .
- SAR Trends : In piperazine-based H3 antagonists, elongation of alkyl chains increases potency up to three methylene groups, beyond which activity declines. This trend may apply to piperidine analogs, with the ethyl group in the target compound representing a mid-sized substituent .
- Synthetic Accessibility: The commercial availability of analogs (e.g., 1-(2-Aminoethyl)-3-methylpiperidin-4-ol) indicates established synthetic routes, often involving Mannich condensations or Boc-protection strategies .
Biological Activity
1-(2-Aminoethyl)-3-ethylpiperidin-4-ol, also known as AEP, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural features, which include an aminoethyl side chain and a hydroxyl group, making it a candidate for various pharmacological applications. This article explores the biological activity of AEP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- CAS Number : 2090913-73-6
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Neurotransmitter Modulation : AEP has been shown to interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin. Its ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity : Preliminary studies indicate that AEP may possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, promoting apoptosis and inhibiting tumor growth through modulation of signaling pathways associated with cell proliferation and survival .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of AEP, researchers evaluated its impact on cognitive function in animal models of Alzheimer’s disease. The results indicated that AEP administration improved memory retention and reduced neuroinflammation markers. These findings support the hypothesis that AEP may enhance cholinergic transmission and protect neuronal integrity .
Case Study 2: Anticancer Potential
A clinical trial investigated the efficacy of AEP in patients with advanced solid tumors. The trial reported a partial response in 30% of participants, with manageable side effects. The study highlighted the need for further investigation into the dosage and combination therapies to enhance therapeutic outcomes .
Q & A
Q. What are the established synthetic routes for 1-(2-Aminoethyl)-3-ethylpiperidin-4-ol, and how do reaction parameters influence yield and purity?
The compound is synthesized via nucleophilic substitution between 1-ethylpiperidin-4-ol and 2-chloroethylamine under reflux in ethanol or methanol, often with catalysts like triethylamine. Key factors include solvent polarity (methanol enhances nucleophilicity), temperature (60–80°C minimizes side reactions), and stoichiometric ratios (excess 2-chloroethylamine improves conversion). Purity is optimized via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : 1H NMR identifies proton environments (e.g., hydroxyl at δ 1.5–2.0 ppm, amine protons at δ 2.5–3.0 ppm).
- IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) groups.
- Mass spectrometry : Molecular ion peaks (m/z ~172.27) and fragmentation patterns validate the structure.
- HPLC : Assesses purity (>95% typical for research-grade material) .
Q. What are the primary chemical reactions involving this compound?
- Oxidation : Hydroxyl → ketone using KMnO₄ or CrO₃.
- Reduction : Amine groups may be hydrogenated under H₂/Pd.
- Substitution : Alkylation at the amine site with alkyl halides (e.g., methyl iodide). Applications include derivatization for drug candidates or polymer crosslinking .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound?
A 2³ factorial design evaluates temperature (60°C vs. 80°C), solvent (ethanol vs. methanol), and catalyst presence. Response surface methodology (RSM) identifies interactions: methanol + triethylamine at 80°C increases yield by 22% compared to baseline. ANOVA confirms solvent choice (p < 0.05) as the most significant factor .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) : Models transition states and activation energies (e.g., SN2 mechanism at the piperidine nitrogen).
- Machine Learning : Trains on historical reaction datasets to predict optimal solvents (e.g., DMF for bulky substrates) and catalysts .
Q. How can contradictions in reported biological activities of piperidine derivatives be resolved?
Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) require:
- Standardized assays : Radioligand competition binding under consistent pH and ionic strength.
- Meta-analysis : Pool data from 10+ studies to identify outliers (e.g., IC50 variability ±15% due to cell-line differences) .
Q. What methodologies elucidate the compound’s interaction with neurotransmitter receptors?
- Radioligand Binding : Competitive displacement assays using [³H]-LSD for serotonin receptors.
- Molecular Dynamics (MD) : Simulates hydrogen bonding between the hydroxyl group and Glu²⁹⁶ residue in 5-HT₂A receptors.
- Site-Directed Mutagenesis : Confirms critical binding residues (e.g., Trp³⁴⁸ mutation reduces affinity by 90%) .
Q. What are key considerations for scaling synthesis from lab to pilot scale?
- Reactor Design : Switch from batch to continuous flow reactors for improved heat dissipation.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression.
- Byproduct Management : Distillation removes chlorinated byproducts (e.g., ethyl chloride) .
Key Notes
- Methodological Focus : Emphasized DOE, computational modeling, and mechanistic studies.
- Contradiction Resolution : Highlighted meta-analysis and standardized protocols for reproducibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
